- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]PyrimidinesJournal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879,
Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

942-70-1 structure
Nome do Produto:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-
- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole
- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol
- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine
- MLS000106676
- CCG-200216
- SR-01000402366
- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-
- CHEMBL1711247
- MFCD00981219
- 942-70-1
- F0345-3713
- Cambridge id 5554904
- STK346807
- AKOS000225522
- Oprea1_492697
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%
- HMS2461A20
- SMR000111053
- SR-01000402366-1
- SCHEMBL1143313
- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&
- AB07890
- DB-005944
- DTXSID10339176
- Oprea1_665684
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
- NS-01913
-
- MDL: MFCD00981219
- Inchi: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- Chave InChI: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(C2SC(N)=NN=2)=CC=1
Propriedades Computadas
- Massa Exacta: 195.02700
- Massa monoisotópica: 195.027
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 173
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 80A^2
- XLogP3: 1.8
Propriedades Experimentais
- Densidade: 1.423g/cm3
- Ponto de Fusão: 238-243 °C
- Ponto de ebulição: 351.9ºC at 760mmHg
- Ponto de Flash: 166.6ºC
- Índice de Refracção: 1.643
- PSA: 80.04000
- LogP: 2.50760
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H319
- Declaração de Advertência: P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-36
- Instrução de Segurança: S26
-
Identificação dos materiais perigosos:
- Frases de Risco:R22
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM305164-25g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 25g |
$646 | 2024-07-19 | |
Life Chemicals | F0345-3713-2.5g |
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95%+ | 2.5g |
$72.0 | 2023-09-07 | |
abcr | AB219777-25g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 25g |
€695.00 | 2025-02-15 | |
Life Chemicals | F0345-3713-10g |
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95%+ | 10g |
$199.0 | 2023-09-07 | |
TRC | F594485-500mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 500mg |
$ 98.00 | 2023-04-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 97% | 5G |
¥3807.03 | 2022-02-24 | |
abcr | AB219777-25 g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 25 g |
€745.50 | 2023-07-20 | |
abcr | AB219777-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 1g |
€99.80 | 2025-02-15 | |
Ambeed | A573825-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 1g |
$40.0 | 2025-03-18 | |
Chemenu | CM305164-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 1g |
$53 | 2024-07-19 |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 15 min, rt
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Referência
- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-ThiadizolesCatalysis Letters, 2018, 148(11), 3486-3491,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
Referência
- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic propertiesMedicinal Chemistry Research, 2012, 21(6), 816-824,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 2 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,
Synthetic Routes 5
Condições de reacção
1.1 Catalysts: Phosphorus oxychloride ; 15 min, 120 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
Referência
- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiationTo Chemistry Journal, 2020, 6, 61-65,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 120 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazolesJingxi Shiyou Huagong, 2011, 28(1), 61-63,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; rt; 1 h, 75 °C; 75 °C → rt
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
Referência
- Synthesis of glycine derivatives as aminopeptidase inhibitorsNanchang Daxue Xuebao, 2011, 51(3), 8-12,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 0.5 - 2 h, 75 °C
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assemblyArchiv der Pharmazie (Weinheim, 2023, 356(8),,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referência
- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffoldBioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
Referência
- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitorsArchives of Pharmacal Research, 2008, 31(10), 1231-1239,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referência
- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cellsMolecules, 2020, 25(22),,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referência
- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidatesPhosphorus, 2023, 198(8), 627-631,
Synthetic Routes 13
Synthetic Routes 14
Condições de reacção
1.1 Solvents: Polyethylene glycol ; 10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
Referência
- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazolesAnti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motifBioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Tosylhydrazine , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free ConditionsEuropean Journal of Organic Chemistry, 2019, 2019(38), 6561-6565,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; rt → 75 °C; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agentsEuropean Journal of Medicinal Chemistry, 2015, 106, 75-84,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivativesEuropean Journal of Medicinal Chemistry, 2015, 95, 49-63,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ; 1 min, rt; 5 min, rt → 60 °C
Referência
- Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazolesOrganic Preparations and Procedures International, 2023, 55(1), 91-98,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Sodium acetate , Iron chloride (FeCl3) , Bromine Solvents: Acetic acid ; 30 min, rt
Referência
- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738,
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials
- Potassium thiocyanate
- 4-Fluorobenzoic acid
- 4-Fluorobenzaldehyde
- aminothiourea
- 4-Fluorobenzohydrazide
- 4-fluorobenzaldehyde thiosemicarbazone
- trimethylsilyl isothiocyanate
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Literatura Relacionada
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Pureza:99%
Quantidade:25g
Preço ($):378.0